molecular formula C13H16ClN3O5S B2483009 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 1105230-05-4

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No. B2483009
CAS RN: 1105230-05-4
M. Wt: 361.8
InChI Key: RIXXPZMZSUPYAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide" involves condensation reactions, often with the presence of sodium ethanolate or other catalysts to afford the corresponding benzylidene derivatives in good yields. These compounds, upon further reaction, can yield various derivatives showcasing the versatility in their synthesis pathways (Patel & Dhameliya, 2010).

Molecular Structure Analysis

Structural analysis through methods like single-crystal X-ray diffraction helps in understanding the spatial arrangement of atoms within these compounds. For instance, a related compound demonstrated a triclinic system with specific geometric parameters, highlighting the intricate molecular geometry these substances can possess (Xu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures include facile condensation, yielding benzylidene derivatives, and further transformations into pyrazole derivatives under specific conditions. These reactions are pivotal in tailoring the chemical properties of the molecule for desired biological activities (Patel & Dhameliya, 2010).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of optically active binuclear diorganotin compounds from oxalamides demonstrates the importance of such compounds in the preparation of materials with specific optical properties. Jiménez‐Pérez et al. (2006) discuss the preparation and characterization of such compounds, highlighting their potential in materials science and coordination chemistry Jiménez‐Pérez et al., 2006.

Catalytic and Synthetic Applications

Research on oxazolidinones and related structures often focuses on their roles as intermediates in organic synthesis. For example, De et al. (2017) established Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation, indicating the utility of oxalamide derivatives in facilitating complex organic reactions De et al., 2017.

Potential Biological and Pharmaceutical Applications

Although the initial query excluded drug use, dosage, and side effects, it's worth noting the exploration of oxazolidinone structures in the development of new pharmaceuticals. For instance, research on novel oxazolidinone antibacterial agents showcases the class's potential in addressing antimicrobial resistance, a significant concern in modern medicine Zurenko et al., 1996.

Functional Material Development

The synthesis and characterization of functionalized oxazolidinones and their applications in creating novel materials further demonstrate the versatility of compounds related to N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide. These compounds' unique properties enable their use in diverse fields, from materials science to organic synthesis and potentially even in pharmaceuticals Bhunia et al., 2022.

properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O5S/c14-10-3-2-9(16-13(20)12(19)15-4-6-18)8-11(10)17-5-1-7-23(17,21)22/h2-3,8,18H,1,4-7H2,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXXPZMZSUPYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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